4-Chloro-7-iodo-6-nitro-quinazoline

Medicinal Chemistry Organic Synthesis Cross-Coupling

4-Chloro-7-iodo-6-nitro-quinazoline (CAS 2607830-65-7, C8H3ClIN3O2, MW 335.49) is a functionalized heterocyclic building block in the quinazoline family. This class is widely recognized as a privileged scaffold for developing protein kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR).

Molecular Formula C8H3ClIN3O2
Molecular Weight 335.48 g/mol
Cat. No. B13920193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-iodo-6-nitro-quinazoline
Molecular FormulaC8H3ClIN3O2
Molecular Weight335.48 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1[N+](=O)[O-])I)N=CN=C2Cl
InChIInChI=1S/C8H3ClIN3O2/c9-8-4-1-7(13(14)15)5(10)2-6(4)11-3-12-8/h1-3H
InChIKeyVHNBMGAMUNHIBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-iodo-6-nitro-quinazoline for Advanced Synthesis and Kinase Inhibitor Research


4-Chloro-7-iodo-6-nitro-quinazoline (CAS 2607830-65-7, C8H3ClIN3O2, MW 335.49) is a functionalized heterocyclic building block in the quinazoline family . This class is widely recognized as a privileged scaffold for developing protein kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) [1]. The compound's defining feature is its combination of three distinct reactive sites—a 4-chloro, a 7-iodo, and a 6-nitro group—on the quinazoline core, which provides a versatile platform for chemoselective modifications to explore novel chemical space.

Why 4-Chloro-7-iodo-6-nitro-quinazoline Cannot Be Simply Replaced by Other Quinazoline Analogs


Interchanging this compound with a simpler quinazoline analog, such as 4-Chloro-6-nitroquinazoline or 4-Chloro-7-iodoquinazoline, is not a viable strategy for research continuity. The specific combination of halogens (Cl and I) and the nitro group dictates a unique set of orthogonal reactivities essential for sequential functionalization. The iodo substituent at the 7-position, for instance, is a superior partner for palladium-catalyzed cross-coupling reactions compared to chloro or fluoro groups [1]. Substituting a less functionalized analog would fundamentally alter the accessible chemical space and may result in a complete loss of target activity or synthetic utility, as evidenced by the dramatic changes in potency observed even with minor modifications in this compound class [2].

Quantitative Evidence Guide: Differentiating 4-Chloro-7-iodo-6-nitro-quinazoline from Analogs


Enhanced Reactivity for Cross-Coupling at the 7-Position via Iodo Substituent

The presence of an iodine atom at the 7-position of 4-Chloro-7-iodo-6-nitro-quinazoline provides a significantly more reactive handle for transition metal-catalyzed cross-coupling reactions compared to the chlorine atom found in analogs like 4,7-Dichloro-6-nitroquinazoline [1]. The carbon-iodine bond is weaker and more readily undergoes oxidative addition, a key step in reactions such as Suzuki, Stille, or Sonogashira couplings [1]. This allows for more efficient and selective functionalization of the quinazoline core.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Foundation for Structure-Activity Relationship (SAR) Studies in Kinase Inhibition

While direct biological data for 4-Chloro-7-iodo-6-nitro-quinazoline is not available in the public domain, the quinazoline scaffold with 6-nitro and halogen substituents is a well-documented pharmacophore for EGFR inhibition. For instance, the closely related analog 4-[(3-Bromophenyl)amino]-7-chloro-6-nitroquinazoline demonstrates potent EGFR inhibition with an IC50 of 25 nM [1]. This indicates that the 6-nitro and 4-chloro/amino substituents are critical for activity. The 7-iodo group in the target compound serves as a modifiable position to probe additional binding interactions or improve pharmacokinetic properties, making it an ideal starting point for SAR campaigns.

Kinase Inhibitor EGFR SAR

Unique Combinatorial Reactivity Profile for Sequential Derivatization

The value of 4-Chloro-7-iodo-6-nitro-quinazoline lies in the orthogonality of its three reactive functional groups, which is not present in common alternatives like 4-Chloro-6-nitroquinazoline (lacks the 7-iodo handle) or 4-Chloro-7-iodoquinazoline (lacks the 6-nitro pharmacophore) . The 4-chloro group is susceptible to nucleophilic aromatic substitution (SNAr) with amines. The 7-iodo group is primed for metal-catalyzed cross-coupling. The 6-nitro group can be selectively reduced to an amine for further derivatization or maintained for its electron-withdrawing effects and potential biological activity . This orthogonal reactivity allows for the programmed, sequential installation of molecular complexity.

Chemical Biology Chemoselectivity Derivatization

Early Evidence of Biological Activity in Iodoquinazoline Derivatives

The broader class of iodoquinazoline derivatives has demonstrated significant anticancer activity. A 2023 study evaluated a series of N-alkyl-6-iodoquinazoline derivatives against multiple cancer cell lines [1]. The most potent compound in the series, 9c, exhibited EC50 values of 5.00, 6.00, 5.17, and 5.25 μM against HepG2, MCF-7, HCT116, and A549 cancer cell lines, respectively, acting as a dual VEGFR-2 and EGFR inhibitor [1]. This data underscores the potential of iodo-substituted quinazolines as effective anticancer agents and validates 4-Chloro-7-iodo-6-nitro-quinazoline as a relevant intermediate for developing novel therapeutics in this area.

Anticancer EGFR/VEGFR-2 ADMET

Optimal Research Applications for 4-Chloro-7-iodo-6-nitro-quinazoline


Advanced Intermediate for Diversified Kinase Inhibitor Libraries

Procurement of 4-Chloro-7-iodo-6-nitro-quinazoline is ideal for medicinal chemistry groups focused on synthesizing and screening novel quinazoline-based kinase inhibitors. The compound's three orthogonal reactive sites enable a modular approach to library synthesis: first, the 4-chloro group can be displaced with a variety of amines to establish a core binding motif. Subsequently, the 7-iodo group can be elaborated via Suzuki coupling with a diverse set of boronic acids to explore additional interactions with the kinase active site, a strategy supported by the potent activity observed in related 6-nitroquinazoline derivatives [1].

Key Starting Material for Dual EGFR/VEGFR-2 Anticancer Agents

Based on the demonstrated anticancer activity of related iodoquinazoline derivatives, this compound serves as a strategic starting material for programs developing dual EGFR/VEGFR-2 inhibitors [1]. The 6-nitro group is a known pharmacophore for EGFR inhibition, and the 7-iodo group provides a handle for introducing structural diversity aimed at improving potency against VEGFR-2 or enhancing ADMET properties. Researchers can leverage this specific substitution pattern to build upon the established SAR and generate novel candidates for cancer therapy.

Versatile Building Block for Chemical Biology Probe Development

The orthogonal reactivity of the chloro, iodo, and nitro groups makes this compound exceptionally valuable for creating complex, functionalized probes for chemical biology. For instance, after core modifications, the 6-nitro group can be selectively reduced to an amine, providing a unique attachment point for biotin, fluorescent dyes, or affinity tags. This allows for the creation of tool compounds to study kinase signaling pathways, identify cellular targets, or perform pull-down assays.

General Research and Development Intermediate

This compound is a high-purity research chemical (CAS 2607830-65-7, MW 335.49) suitable for use as a synthetic intermediate in a broad range of organic and medicinal chemistry R&D projects [1]. Its long-term storage requirement in a cool, dry place is standard for compounds of this class, ensuring its stability and utility over time in a research setting.

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